

Application Notes and Protocols for Studying Immune Cell Modulation with LAS38096

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Compound of Interest

Compound Name: LAS38096

Cat. No.: B1674518

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Introduction

LAS38096 is a potent and selective antagonist of the A2B adenosine receptor (A2BR), with a reported K_i of 17 nM.[1] The A2B receptor is a G-protein coupled receptor that is activated by extracellular adenosine. Under conditions of inflammation, tissue damage, or hypoxia, extracellular adenosine levels rise significantly, leading to the activation of the low-affinity A2B receptor on various immune cells. This activation can modulate immune responses, often promoting pro-inflammatory effects. Consequently, antagonism of the A2B receptor with **LAS38096** presents a promising therapeutic strategy for a range of inflammatory and immune-mediated diseases.

These application notes provide a comprehensive overview of the potential use of **LAS38096** in studying the modulation of immune cells. The document includes summaries of expected quantitative data, detailed protocols for key in vitro experiments, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Expected Effects of LAS38096 on Immune Cell Function

The following tables summarize the anticipated quantitative effects of **LAS38096** on various immune cell functions based on the known roles of the A2B adenosine receptor. The data

presented are illustrative and should be confirmed experimentally.

Table 1: Effect of **LAS38096** on Cytokine Release from Human Mast Cells

Cell Type	Stimulus	Cytokine	LAS38096 Concentration (nM)	% Inhibition of Cytokine Release (Mean \pm SD)
LAD2 Mast Cells	NECA (10 μ M)	IL-8	1	15 \pm 4
	10			45 \pm 8
	100			85 \pm 12
TNF- α	1	12 \pm 3		
	10			40 \pm 7
	100			82 \pm 11

Table 2: Effect of **LAS38096** on Human T Cell Proliferation

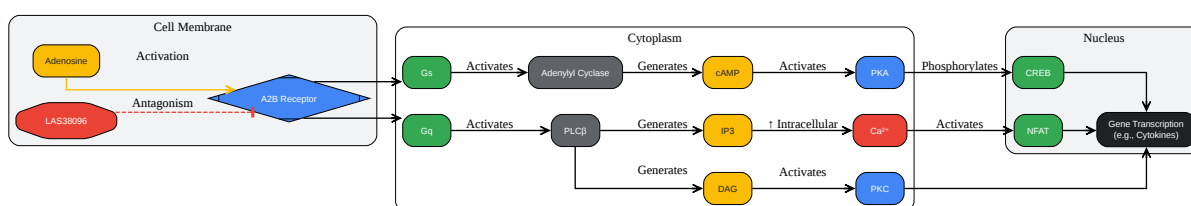
Cell Type	Stimulus	LAS38096 Concentration (nM)	% Reversal of Adenosine-mediated Suppression of Proliferation (Mean \pm SD)
Purified CD4+ T Cells	Anti-CD3/CD28 + Adenosine (10 μ M)	1	20 \pm 5
	10		55 \pm 9
	100		92 \pm 15

Table 3: Effect of **LAS38096** on Dendritic Cell Maturation and Cytokine Secretion

Cell Type	Stimulus	Marker/Cytokine	LAS38096 Concentration (nM)	Change in Expression/Secretion (Mean \pm SD)
Monocyte-derived Dendritic Cells	LPS + Adenosine (10 μ M)	CD86 MFI	100	\uparrow 35% \pm 8%
IL-12p70 (pg/mL)	100	\uparrow 60% \pm 12%		
IL-10 (pg/mL)	100	\downarrow 50% \pm 10%		

Signaling Pathways

The A2B adenosine receptor, upon activation by adenosine, can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling pathways that regulate immune cell function. **LAS38096**, as an antagonist, is expected to block these signaling cascades.



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A2B Adenosine Receptor Signaling Pathways

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation and Cytokine Release Assay

Objective: To evaluate the effect of **LAS38096** on mast cell degranulation and the release of pro-inflammatory cytokines.

Materials:

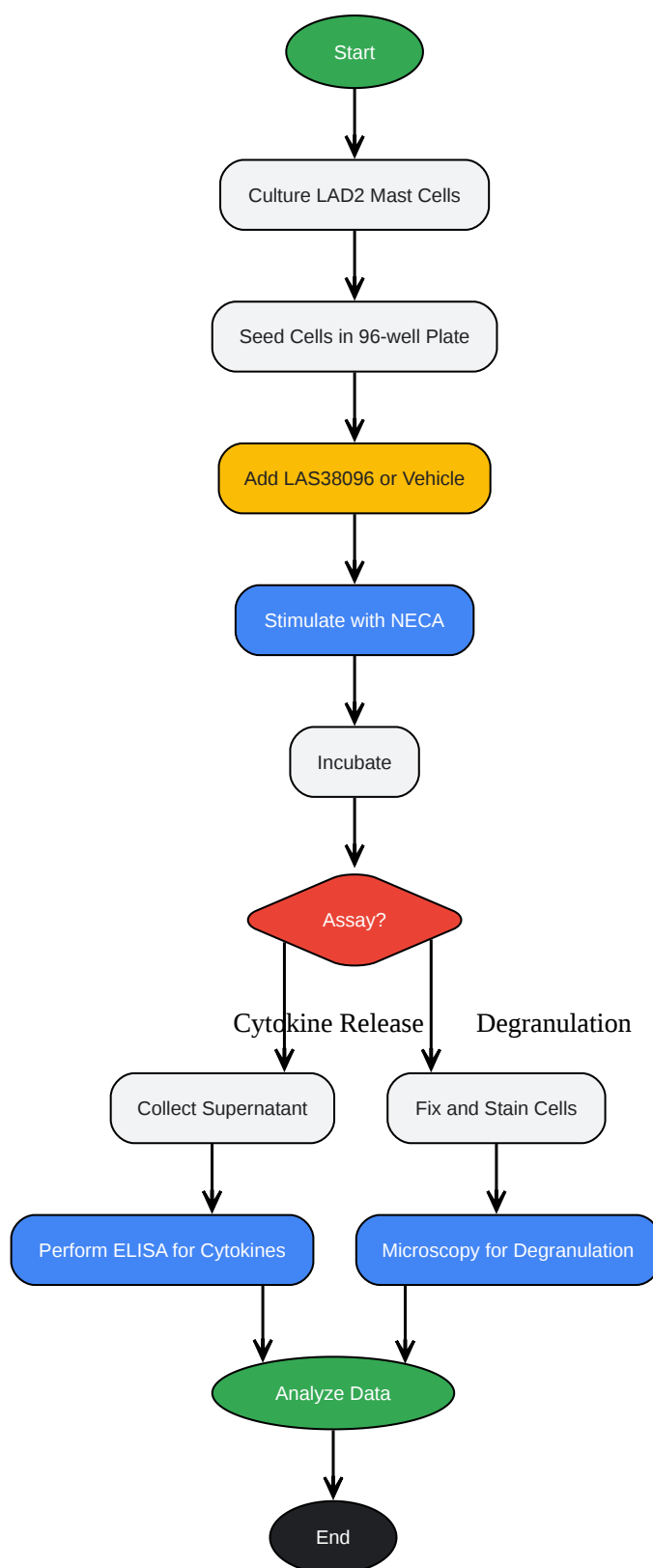
- LAD2 human mast cell line
- Stem cell factor (SCF)
- NECA (5'-(N-Ethylcarboxamido)adenosine), a potent adenosine receptor agonist
- **LAS38096**
- Toluidine blue stain
- ELISA kits for human IL-8 and TNF- α
- 96-well cell culture plates

Methodology:

- Cell Culture: Culture LAD2 cells in StemPro-34 medium supplemented with 100 ng/mL SCF.
- Cell Seeding: Seed 5×10^4 cells/well in a 96-well plate.
- Compound Treatment: Pre-incubate cells with varying concentrations of **LAS38096** (e.g., 1, 10, 100 nM) or vehicle control for 30 minutes.
- Stimulation: Stimulate the cells with 10 μ M NECA for 4 hours (for cytokine release) or 30 minutes (for degranulation).
- Cytokine Quantification: Centrifuge the plate and collect the supernatant. Measure the concentration of IL-8 and TNF- α in the supernatant using specific ELISA kits according to the

manufacturer's instructions.

- **Degranulation Assessment:** For degranulation, fix the cells and stain with toluidine blue. Count the number of degranulated (stained granules released into the surrounding area) versus non-degranulated cells under a microscope.



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Mast Cell Degranulation and Cytokine Release Assay Workflow

Protocol 2: T Cell Proliferation Assay

Objective: To determine the effect of **LAS38096** on adenosine-mediated suppression of T cell proliferation.

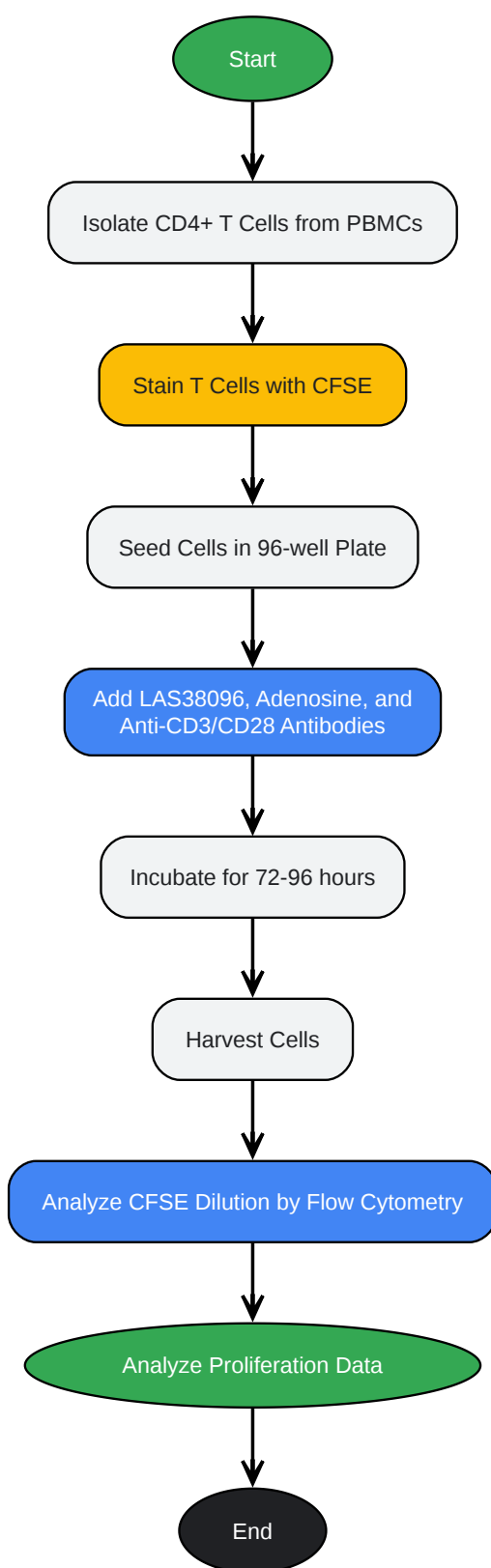
Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T Cell Isolation Kit
- Anti-CD3 and Anti-CD28 antibodies
- Adenosine
- **LAS38096**
- CFSE (Carboxyfluorescein succinimidyl ester) staining solution
- 96-well U-bottom plates
- Flow cytometer

Methodology:

- T Cell Isolation: Isolate CD4+ T cells from healthy donor PBMCs using a negative selection kit.
- CFSE Staining: Label the isolated T cells with CFSE according to the manufacturer's protocol.
- Cell Seeding: Seed 1×10^5 CFSE-labeled T cells/well in a 96-well U-bottom plate.
- Compound and Stimuli Addition: Add **LAS38096** (e.g., 1, 10, 100 nM) or vehicle control. Add adenosine (10 μ M) to the appropriate wells. Add plate-bound anti-CD3 (1 μ g/mL) and soluble anti-CD28 (1 μ g/mL) to stimulate T cell proliferation.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

- Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the CD4+ T cell population and measure the dilution of CFSE fluorescence, which is indicative of cell proliferation.



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T Cell Proliferation Assay Workflow

Protocol 3: Dendritic Cell Maturation and Cytokine Secretion Assay

Objective: To assess the impact of **LAS38096** on the maturation and cytokine profile of dendritic cells in the presence of adenosine.

Materials:

- Human PBMCs
- CD14+ Monocyte Isolation Kit
- GM-CSF and IL-4
- LPS (Lipopolysaccharide)
- Adenosine
- **LAS38096**
- Fluorescently labeled antibodies against CD80, CD86, and HLA-DR
- ELISA kits for human IL-12p70 and IL-10
- 24-well cell culture plates
- Flow cytometer

Methodology:

- Monocyte Isolation and DC Differentiation: Isolate CD14+ monocytes from PBMCs. Culture the monocytes for 5-7 days in RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to generate immature dendritic cells (iDCs).
- Compound Treatment and Maturation: Pre-treat the iDCs with **LAS38096** (e.g., 100 nM) or vehicle for 30 minutes. Add adenosine (10 μ M). Induce maturation by adding LPS (100 ng/mL) and incubate for 24 hours.

- **Supernatant Collection:** Collect the cell culture supernatants for cytokine analysis.
- **Cell Harvesting and Staining:** Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86, and HLA-DR.
- **Flow Cytometry Analysis:** Analyze the expression of maturation markers by flow cytometry.
- **Cytokine Quantification:** Measure the concentrations of IL-12p70 and IL-10 in the collected supernatants using specific ELISA kits.

Conclusion

LAS38096 is a valuable research tool for investigating the role of the A2B adenosine receptor in immune cell modulation. The protocols outlined in these application notes provide a framework for studying the effects of **LAS38096** on key immune cell functions, including mast cell degranulation, T cell proliferation, and dendritic cell maturation and cytokine secretion. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental procedures. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to further elucidate the therapeutic potential of A2B receptor antagonism.

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References

- 1. medchemexpress.com [medchemexpress.com]
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